
1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine
Übersicht
Beschreibung
1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine is a chemical compound with the CAS Number: 1339000-66-6 . It has a molecular weight of 178.17 . The IUPAC name for this compound is 1-(3-fluoro-2-pyridinyl)-1H-pyrazol-3-amine .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, involves methods like the Umemoto reaction and Balts-Schiemann reaction . These methods are used to prepare 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine consists of a pyrazole ring attached to a fluoropyridine ring . The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical, and biological properties .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have synthesized and characterized various pyrazole derivatives, including those related to 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine. These compounds have been explored for their biological activities against diseases such as cancer and for their antibacterial and antifungal properties. For instance, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and studied their structure through various spectroscopic methods and X-ray crystallography. These compounds displayed significant biological activity against breast cancer and microbes, suggesting their potential as pharmacophores in drug discovery (Titi et al., 2020).
Medicinal Chemistry
In medicinal chemistry, fluorinated pyrazoles, which can be synthesized from derivatives similar to 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, serve as important building blocks. Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting their importance in the design of compounds with potential therapeutic applications (Surmont et al., 2011).
Cathepsin S Inhibitors
Wiener et al. (2010) explored tetrahydropyrido-pyrazole thioether amines, structurally related to 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, for their inhibition of human Cathepsin S, a target for inflammatory diseases. They identified 4-fluoropiperidine as an effective binding element, indicating the compound's utility in developing therapeutic agents (Wiener et al., 2010).
Antibacterial Candidates
Yang et al. (2014) developed an environmentally benign route for large-scale preparation of a novel oxazolidinone antibacterial candidate, utilizing a derivative of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine. This work underscores the compound's relevance in synthesizing new antibacterial agents (Yang et al., 2014).
Phosphodiesterase 1 Inhibitors
Li et al. (2016) identified a clinical candidate, ITI-214, from a set of 3-aminopyrazolo[3,4-d]pyrimidinones, which showed potent inhibition of phosphodiesterase 1 (PDE1). This research indicates the potential of derivatives of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine in the treatment of cognitive deficits associated with various diseases (Li et al., 2016).
Safety And Hazards
The safety information for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-(3-fluoropyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAKLEIDRROCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




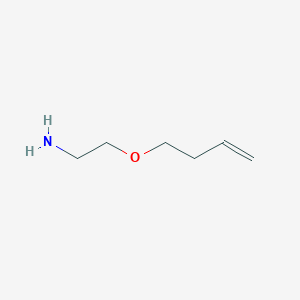
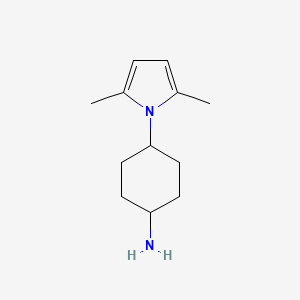

![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)
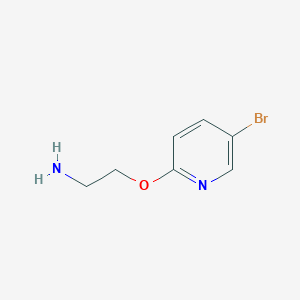
![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)
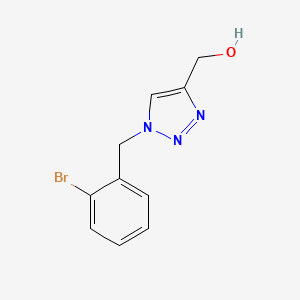
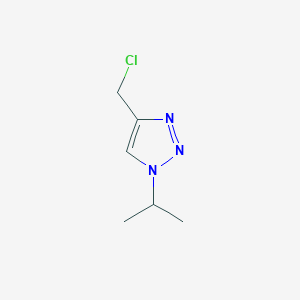
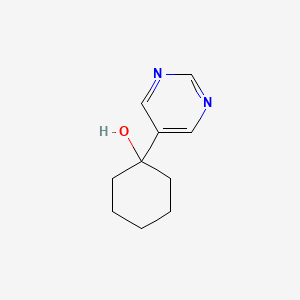


![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
